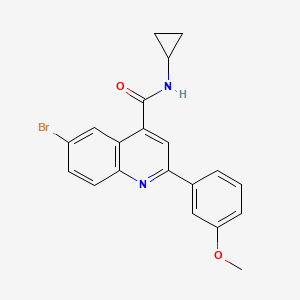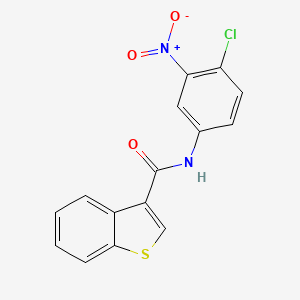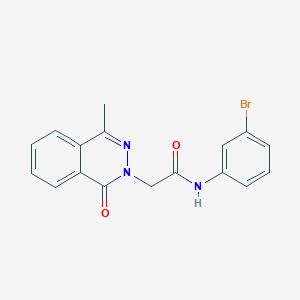
6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in the field of drug discovery and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide involves the inhibition of this compound. This compound is a serine/threonine kinase that regulates various signaling pathways in the cell. It has been shown to be involved in the regulation of glycogen metabolism, cell cycle progression, and gene expression. By inhibiting this compound, this compound can modulate these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation. Additionally, it has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments include its high potency and selectivity for this compound inhibition. It is also cell-permeable, which allows for easy uptake and distribution in cells. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to prevent the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another potential direction is the investigation of its use in the treatment of cancer. It has been shown to have anti-cancer effects and may be able to improve the efficacy of current cancer treatments. Additionally, the development of more water-soluble analogs of this compound may improve its use in certain experiments.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (this compound), which is a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound has been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
6-bromo-N-cyclopropyl-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-25-15-4-2-3-12(9-15)19-11-17(20(24)22-14-6-7-14)16-10-13(21)5-8-18(16)23-19/h2-5,8-11,14H,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETASBDOJWPIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3482206.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B3482212.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)


![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B3482257.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3482273.png)
![4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3482280.png)

![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
![N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3482304.png)
